5-[3-(Cyclopropylamino)propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
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Overview
Description
The compound 5-{[3-(cyclopropylamino)propyl]amino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic molecule that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cyclopropylamino group, a piperidinyl group, and an isoindole-dione core, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 5-{[3-(cyclopropylamino)propyl]amino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps, including the formation of the isoindole-dione core and the introduction of the cyclopropylamino and piperidinyl groups. One common synthetic route involves the following steps:
Formation of the Isoindole-Dione Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.
Introduction of the Piperidinyl Group: This step typically involves the reaction of the isoindole-dione intermediate with a piperidinyl derivative under suitable conditions.
Introduction of the Cyclopropylamino Group: The final step involves the reaction of the intermediate with a cyclopropylamine derivative.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
5-{[3-(cyclopropylamino)propyl]amino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the isoindole-dione core to a dihydroisoindole derivative.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-{[3-(cyclopropylamino)propyl]amino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione: has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as anti-inflammatory, anti-cancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including the treatment of diseases related to abnormal levels of TNF-α.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-{[3-(cyclopropylamino)propyl]amino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of TNF-α, a pro-inflammatory cytokine, by binding to its receptor and preventing its signaling. This inhibition leads to a reduction in inflammation and other related biological effects. The compound may also interact with other molecular targets, contributing to its diverse biological activities.
Comparison with Similar Compounds
5-{[3-(cyclopropylamino)propyl]amino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione: can be compared with other similar compounds, such as:
4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: This compound has a similar isoindole-dione core but lacks the cyclopropylamino group.
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: This compound has a similar piperidinyl group but differs in the position and nature of other substituents.
The uniqueness of 5-{[3-(cyclopropylamino)propyl]amino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione lies in its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities.
Properties
Molecular Formula |
C19H22N4O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
5-[3-(cyclopropylamino)propylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H22N4O4/c24-16-7-6-15(17(25)22-16)23-18(26)13-5-4-12(10-14(13)19(23)27)21-9-1-8-20-11-2-3-11/h4-5,10-11,15,20-21H,1-3,6-9H2,(H,22,24,25) |
InChI Key |
GCXOTJDQPVCESH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCCCNC2=CC3=C(C=C2)C(=O)N(C3=O)C4CCC(=O)NC4=O |
Origin of Product |
United States |
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